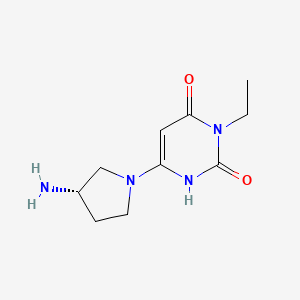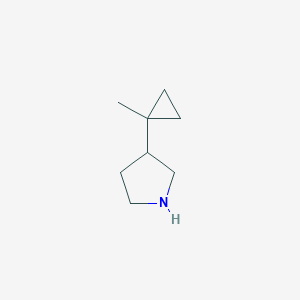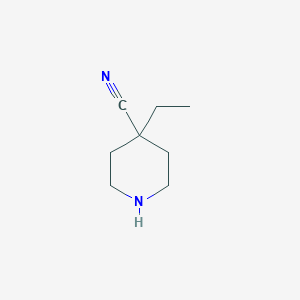![molecular formula C14H9BrClNOS B13561513 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is a synthetic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 3-chlorobenzonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure may confer specific properties and advantages in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H9BrClNOS |
|---|---|
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-12-4-3-10(15)7-14(12)19-13-5-2-9(8-17)6-11(13)16/h2-7H,1H3 |
Clé InChI |
OZHQQIQUYIVDMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)


![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)


![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)




